

Mechanistic Rationale: How N-

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Compound of Interest

Compound Name: 2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline
CAS No.: 1040690-29-6
Cat. No.: B1440435

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The biological fate of 3,4-DCA derivatives is governed by the electronic and steric properties of the nitrogen substituent.

Agrochemicals: Photosystem II Inhibition (Phenylureas & Amides)

When 3,4-DCA is N-substituted to form a urea derivative (e.g., Diuron) or a fatty N-acylamino amide, the molecule primarily exhibits herbicidal and ins bind to a specific lipophilic niche on the D1 protein of the PSII reaction center. By displacing the native secondary electron acceptor, plastoquinone (C to the accumulation of reactive oxygen species (ROS), subsequent lipid peroxidation of the thylakoid membrane, and eventual plant necrosis[3].

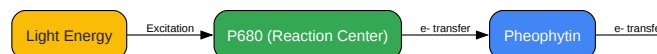
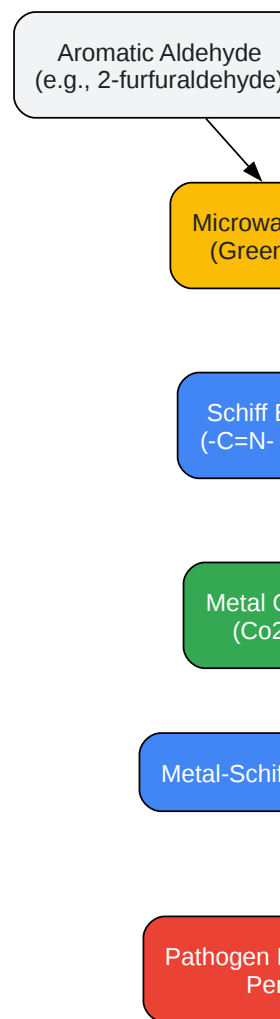
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Diagram 1: Disruption of the PSII electron transport chain by N-substituted 3,4-DCA phenylureas.

Antimicrobials: Lipophilicity and Chelation (Schiff Bases)

Conversely, condensing 3,4-DCA with aromatic aldehydes yields Schiff bases characterized by an azomethine (-C=N-) linkage. These derivatives, pa bioactivity is explained by Overtone's concept of cell permeability and Chelation theory. Metal coordination reduces the polarity of the metal ion by pa it to easily breach the lipid bilayer of microbial cell walls and disrupt essential intracellular enzymatic processes[5].



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Diagram 2: Synthesis and membrane-penetration mechanism of 3,4-DCA Schiff base metal complexes.

Comparative Bioactivity Data

The following table summarizes the quantitative performance of distinct N-substituted 3,4-DCA derivatives across their respective biological domains.

Compound Class	Specific Derivative	Primary Target
Phenylurea	Diuron (N-(3,4-dichlorophenyl)-N,N-dimethylurea)	Broadleaf weeds / Algae
N-Acylamino Amide	N-oleyl glycinamide of 3,4-DCA	Arthropod pests (D. suzukii)
Schiff Base Ligand	FCA (2-furfuraldehyde + 3,4-DCA)	E. coli, S. aureus
Schiff Base Complex	Co(II)-FCA Complex	E. coli, C. albicans

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the specific workflows used to synthesize and validate the bioactiv

Protocol A: Time-Dose Response Assessment of Diuron on Photosynthetic Efficiency (☼)

Causality: Measuring macroscopic plant death takes days. By using Pulse-Amplitude-Modulation (PAM) fluorometry to measure the quantum yield of

- Biofilm Preparation: Cultivate freshwater microalgal biofilms on glass slides in controlled mesocosms for 3-4 weeks to ensure a stable, multi-species biofilm.
- Baseline Measurement: Dark-adapt the biofilms for 15 minutes. Apply a saturating light pulse and measure the baseline maximum quantum yield of photosynthesis.
- Dosing: Expose the biofilms to a concentration gradient of Diuron (e.g., 1 to 50 µg/L). Self-Validation: Include a solvent-only control (0.1% DMSO) to ensure that the observed effects are due to Diuron.
- Kinetic Tracking: Record Φ_{PSII} continuously post-exposure. Calculate the $t_{1/2}$ —the time required to reach 50% inhibition of photosynthesis.
- Analytical Confirmation: Filter 990 µL of the mesocosm water through a 0.45 µm Whatman filter, spike with internal standards, and quantify the extract using HPLC-MS/MS.

Protocol B: Microwave-Assisted Green Synthesis & Antimicrobial Screening of 3,4-DCA Schiff Base Complexes

Causality: Conventional reflux synthesis of Schiff bases takes 8-10 hours. Microwave irradiation provides direct, uniform dielectric heating, overcoming the limitations of conventional synthesis (87%)[4].

- Ligand Condensation: Grind an equimolar (1:1) ratio of 3,4-dichloroaniline and an aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde) in a mortar and pestle.
- Microwave Irradiation: Transfer the mixture to a microwave vessel, add 3-4 mL of dry ethanol as a solvent, and irradiate for 5-6 minutes.
- Purification & Validation: Cool the mixture overnight. Filter the precipitated solid, wash with cold ethanol, and recrystallize. Self-Validation: Confirm the structure using IR and ¹H NMR.
- Metal Complexation: Mix the purified Schiff base ligand with a metal salt (e.g., CoCl₂·6H₂O) in a 2:1 (Ligand:Metal) molar ratio. Irradiate with microwave for 5-6 minutes.
- Antimicrobial Bioassay (Cup-Plate Method):
 - Prepare nutrient agar plates inoculated with standardized suspensions of E. coli (Gram-negative) and S. aureus (Gram-positive).
 - Bore wells into the agar and introduce 100 µg/mL of the synthesized complex dissolved in DMSO.
 - Self-Validation: Use pure DMSO as a negative control and a standard antibiotic (e.g., Streptomycin or Ciprofloxacin) as a positive reference[7].
 - Incubate at 37°C for 24 hours and measure the Zone of Inhibition (ZOI) to quantify efficacy.

Conclusion

The 3,4-dichloroaniline structure is a masterclass in structure-activity relationship (SAR) tuning. Unmodified or urea-substituted 3,4-DCA acts as a high-affinity ligand for transition metals, drug development professionals can repurpose this exact same chemical core into a potent, membrane-penetrating antimicrobial agent.

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